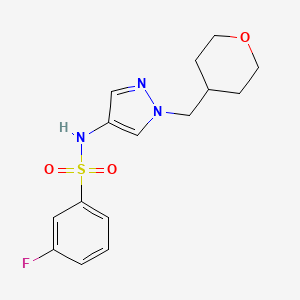

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O3S and its molecular weight is 339.39. The purity is usually 95%.

BenchChem offers high-quality 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Pharmacophore Development

A significant area of research involving 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide relates to its synthesis and role as a pharmacophore, particularly for cyclooxygenase-2 (COX-2) inhibition. For instance, a study demonstrated the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, highlighting the compound's selectivity and potency for COX-2 inhibition, which indicates its potential in anti-inflammatory activities M. Pal et al., 2003.

Metal Ion Sensing

Research has also explored the use of pyrazoline derivatives for fluorometric metal ion sensing. A novel pyrazoline-based compound demonstrated significant selectivity and sensitivity as a "turn-off" sensor for Hg2+ ions, showcasing the application of such compounds in environmental monitoring and analysis Ebru Bozkurt, H. Gul, 2018.

Anticancer and Enzyme Inhibition

Further studies have investigated the bioactivity of benzenesulfonamide derivatives, including their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Compounds showing promising cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms suggest potential applications in anticancer therapies H. Gul et al., 2016.

Antidiabetic Agents

Another area of research includes the development of fluoropyrazolesulfonylurea and thiourea derivatives as antidiabetic agents. Preliminary screenings have indicated significant antidiabetic activity, with molecular properties calculations supporting these compounds as potential leads for future drug discovery H. Faidallah et al., 2016.

Synthetic Strategies and Building Blocks

The compound and its related derivatives serve as key building blocks in medicinal chemistry for developing new drugs. Studies on the synthesis of 3-amino-4-fluoropyrazoles, for example, provide insights into creating fluorinated pyrazoles with additional functional groups, enabling further functionalization for drug development Riccardo Surmont et al., 2011.

Propriétés

IUPAC Name |

3-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c16-13-2-1-3-15(8-13)23(20,21)18-14-9-17-19(11-14)10-12-4-6-22-7-5-12/h1-3,8-9,11-12,18H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZICDBVFBICPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)

![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)